exo-2-Bromonorbornane exo-2-Bromonorbornane
Brand Name: Vulcanchem
CAS No.: 130404-12-5
VCID: VC21243083
InChI: InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1
SMILES: C1CC2CC1CC2Br
Molecular Formula: C7H11Br
Molecular Weight: 175.07 g/mol

exo-2-Bromonorbornane

CAS No.: 130404-12-5

Cat. No.: VC21243083

Molecular Formula: C7H11Br

Molecular Weight: 175.07 g/mol

* For research use only. Not for human or veterinary use.

exo-2-Bromonorbornane - 130404-12-5

Specification

CAS No. 130404-12-5
Molecular Formula C7H11Br
Molecular Weight 175.07 g/mol
IUPAC Name (1S,2S,4R)-2-bromobicyclo[2.2.1]heptane
Standard InChI InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1
Standard InChI Key QXYOAWHKJRWNID-VQVTYTSYSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1C[C@@H]2Br
SMILES C1CC2CC1CC2Br
Canonical SMILES C1CC2CC1CC2Br

Introduction

Structural Characteristics and Identification

exo-2-Bromonorbornane (C₇H₁₁Br) is characterized by its distinctive bicyclic structure consisting of a cyclobutane ring fused to a cyclopentane ring, with a bromine atom positioned at the second carbon in the exo position relative to the bridgehead carbons. This stereochemistry plays a crucial role in determining its chemical reactivity and biological properties. The compound is also known by several synonyms including 2-exo-Norbornyl bromide, exo-Norbornyl bromide, and exo-2-bromobicyclo[2.2.1]heptane .

Identification Parameters

The compound is uniquely identified through various chemical identifiers as presented in the table below:

ParameterValue
CAS Number2534-77-2
IUPAC Name(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane
Molecular FormulaC₇H₁₁Br
Molecular Weight175.07 g/mol
EINECS Number219-798-9
InChIInChI=1/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1

Source: Compiled from multiple reference sources

Stereochemical Considerations

The stereochemical designation "exo" indicates that the bromine atom is positioned on the opposite side of the bicyclic structure from the methylene bridge. This stereochemistry distinguishes it from its endo isomer, where the bromine would be positioned on the same side as the methylene bridge. This stereochemical difference significantly affects the physical properties, spectroscopic characteristics, and chemical reactivity of the compound .

Physical and Chemical Properties

exo-2-Bromonorbornane exhibits specific physical and chemical properties that are important for understanding its behavior in various applications and chemical reactions.

Physical Properties

The physical properties of exo-2-Bromonorbornane are summarized in the following table:

PropertyValue
Physical StateLiquid at room temperature
Density1.464 g/cm³ at 25°C
Boiling Point183.8°C at 760 mmHg
Flash Point60°C
Vapor Pressure1.04 mmHg at 25°C
Refractive Indexn20/D 1.5148
LogP2.56990

Source: Data compiled from chemical databases

Spectroscopic Properties

Spectroscopic analysis provides valuable insights into the structural characteristics of exo-2-Bromonorbornane. One of the most distinctive spectroscopic features is its carbon-bromine stretching frequency.

CompoundC-Br Stretching Frequency (cm⁻¹)
exo-2-Bromonorbornane617
endo-2-Bromonorbornane641

Source: Research on carbon-bromine stretching frequencies of mono-bromides

This difference in stretching frequencies between the exo and endo isomers (approximately 25 cm⁻¹) can be attributed to steric effects. The endo-bromides consistently show higher frequencies than their corresponding exo isomers. This difference is explained by the bond strain that exists for the carbon-bromine bond in the exo compound due to the close proximity of the bromine atom and the bridge methylene group .

Synthesis Methods

The synthesis of exo-2-Bromonorbornane involves selective bromination processes that take advantage of the unique structure of norbornene.

Bromination of Norbornene

The primary synthetic route for obtaining exo-2-Bromonorbornane is through the controlled bromination of norbornene. This reaction has been extensively studied and involves a complex mixture of products including bromonortricyclene and various dibromides .

The reaction of norbornene with bromine produces exo-2-Bromonorbornane along with other brominated products. The formation of exo-2-Bromonorbornane specifically occurs through:

  • Initial formation of a bromonium ion intermediate

  • Nucleophilic attack by bromide ion

  • Stereoselective formation of the exo isomer

Research indicates that the reaction mechanism utilizes regioselective and stereoselective pathways facilitated by the bicyclic structure of norbornene. The stereoselectivity of this reaction is influenced by the approach of the bromine molecule to the double bond in norbornene, resulting in predominant formation of the exo isomer under appropriate conditions.

Reaction Conditions and Yields

Studies have investigated the effects of various reaction conditions on the yield and selectivity of exo-2-Bromonorbornane formation:

Reaction ConditionEffect on exo-2-Bromonorbornane Formation
Addition of calcium carbonateDrastically reduced yield with corresponding increase in bromonortricyclene
Presence of radical inhibitorsAltered product distribution
Solvent choice (CCl₄ vs. CH₂Cl₂)Influences the ratio of brominated products

Source: Research on bromination of norbornene

Chemical Reactivity

The chemical behavior of exo-2-Bromonorbornane is characterized by its susceptibility to undergo specific types of reactions, particularly eliminations and nucleophilic substitutions.

Elimination Reactions

exo-2-Bromonorbornane participates in dehydrohalogenation reactions, particularly under basic conditions. These reactions have been extensively studied over the past decades to understand the mechanistic pathways involved .

NaDA (sodium diisopropylamide)-mediated dehydrohalogenations of exo-2-halonorbornanes show nearly zeroth-order dependencies on THF even in hexane, which is consistent with syn elimination via computationally viable transition structures . This distinctive reactivity pattern distinguishes exo-2-Bromonorbornane from many other brominated compounds.

Nucleophilic Substitution Reactions

exo-2-Bromonorbornane reacts with nucleophiles through various mechanisms:

  • Radical nucleophilic substitution (SRN1): Reactions with Ph₂P⁻ and PhS⁻ ions under irradiation proceed via this mechanism, leading to the formation of exo- and endo-2-norbornyldiphenyl phosphine and exo-2-norbornylphenylsulfide respectively .

  • C-Alkylation reactions: The compound participates in C-alkylation reactions with phenols, making it useful for the synthesis of phenolic derivatives .

The stereoselectivity of these nucleophilic substitutions is influenced by the accessibility of the intermediate 2-norbornyl radical. For instance, the reaction with Ph₂P⁻ ions shows a higher exo/endo ratio (19:1) compared to PhS⁻ ions (4:1), which is attributed to the larger molecular size of the Ph₂P⁻ ion limiting its approach from the endo side .

Applications in Organic Synthesis

exo-2-Bromonorbornane serves as a valuable intermediate in organic synthesis due to its unique structural features and reactivity.

As a Synthetic Intermediate

The compound functions as a key building block for synthesizing more complex molecules. Its rigid bicyclic framework provides a fixed geometry that enables stereoselective transformations, making it particularly useful for:

  • Constructing complex molecular frameworks

  • Introducing functional groups with defined stereochemistry

  • Serving as a precursor for norbornene derivatives

Applications in Medicinal Chemistry

Research has explored derivatives of exo-2-Bromonorbornane for their biological activity, particularly:

  • Antimicrobial properties

  • As intermediates for synthesizing biologically active compounds

  • Interaction with various biological targets, including enzymes and receptors

These interactions are typically assessed using techniques such as molecular docking and kinetic studies, providing insight into their potential therapeutic roles.

Materials Science Applications

The structural rigidity and reactivity profile of exo-2-Bromonorbornane make it useful in materials science for:

  • Developing specialized polymers

  • Creating advanced materials with specific properties

  • Serving as a monomer for polymerization reactions

Related Isomers and Derivatives

Several compounds share structural similarities with exo-2-Bromonorbornane, with variations in the position and stereochemistry of the bromine atom.

Comparison with Related Compounds

The table below compares exo-2-Bromonorbornane with structurally related compounds:

Compound NameStructure TypeKey FeaturesReactivity Profile
endo-2-BromonorbornaneBicyclicBromine at the endo positionDifferent reactivity compared to exo isomer; higher C-Br stretching frequency
1-BromonorbornaneBicyclicBromine at position oneDifferent stereochemistry affecting reactivity
3-BromonorbornaneBicyclicBromine at position threeDistinct chemical behavior due to location of bromine
exo-cis-5,6-dibromo-2-norborneneBicyclicTwo bromine atoms; unsaturatedLower C-Br stretching frequency (587 cm⁻¹)
trans-2,3-dibromonorbornaneBicyclicTwo bromine atoms; trans configurationHigher C-Br stretching frequency (635 cm⁻¹)

Source: Comparative studies of brominated norbornane derivatives

Hazard IdentifierClassification
GHS SymbolsGHS02, GHS07
Signal WordWarning
Hazard StatementsH226-H315-H319-H335
Risk Phrases36/37/38 - Irritating to eyes, respiratory system and skin
Safety PhrasesS24/25 - Avoid contact with skin and eyes
UN IDsUN 1993 3/PG 3
WGK Germany3
Hazard Class3.2
Packing GroupIII

Source: Safety data compilations

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